1-(3,3-Diethoxypropyl)-1H-pyrazole
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Overview
Description
1-(3,3-Diethoxypropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,3-diethoxypropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxypropyl)-1H-pyrazole typically involves the reaction of 3,3-diethoxypropylamine with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,3-diethoxypropylamine with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diethoxypropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the 3,3-diethoxypropyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
1-(3,3-Diethoxypropyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(3,3-Diethoxypropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Diethoxypropyl)-3-phenylurea: This compound has a similar diethoxypropyl group but differs in the presence of a phenylurea moiety.
3,3-Diethoxypropyl methacrylate: This compound contains a methacrylate group instead of a pyrazole ring.
3,3-Diethoxypropylamine: This is a simpler compound with only the diethoxypropyl group attached to an amine.
Uniqueness
1-(3,3-Diethoxypropyl)-1H-pyrazole is unique due to its specific combination of the pyrazole ring and the 3,3-diethoxypropyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
847818-52-4 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3,3-diethoxypropyl)pyrazole |
InChI |
InChI=1S/C10H18N2O2/c1-3-13-10(14-4-2)6-9-12-8-5-7-11-12/h5,7-8,10H,3-4,6,9H2,1-2H3 |
InChI Key |
GQVOYTROABPKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCN1C=CC=N1)OCC |
Origin of Product |
United States |
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